molecular formula C5H4Cl2N2O B031286 4,5-Dichloro-2-methylpyridazin-3(2h)-one CAS No. 933-76-6

4,5-Dichloro-2-methylpyridazin-3(2h)-one

Cat. No. B031286
CAS RN: 933-76-6
M. Wt: 179 g/mol
InChI Key: ACKBTCUMGAHRIE-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyridazin-3(2H)-one (DCMP) is a synthetic compound that is widely used in scientific research. DCMP is a heterocyclic compound, which means it contains an atom of at least two different elements bound together in a ring-like structure. DCMP is a colorless, crystalline solid with a melting point of 152-153°C and a boiling point of 212°C. It is soluble in ethanol, acetone, and methanol, and is insoluble in water.

Scientific Research Applications

Electrophilic Chlorinating Agents

4,5-Dichloro-2-methylpyridazin-3(2h)-one and its derivatives are recognized as novel electrophilic chlorinating agents. Their applications primarily involve the α-chlorination of active methylene/methine compounds, which are crucial steps in various organic synthesis processes. The chlorination occurs under the influence of Lewis or protonic acids and is notable for selectively yielding α-monochlorides and/or α,α-dichlorides with good to excellent yields (Park et al., 2005).

Synthesis of Chiral Pyridazinone Derivatives

The compound also finds its use in the synthesis of chiral pyridazinone derivatives, particularly those bearing a pyrazolopyridine ring. These derivatives are potent inhibitors of phosphodiesterase and are synthesized using a chiral-pool method starting from (R)-2-chloropropionyl chloride. The synthesis pathway is lauded for its high optical yield and efficiency (Yoshida et al., 2004).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It is hazardous to the respiratory system . The compound is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4,5-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBTCUMGAHRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239376
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933-76-6
Record name 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
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URL https://commonchemistry.cas.org/detail?cas_rn=933-76-6
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Synthesis routes and methods

Procedure details

25 g (151 mmoles) of 4,5-dichloropyridazinone are placed in a stainless steel reactor in the presence of 25.13 g (181 mmoles) K2CO3, 1 g (3.03 mmoles) of tetrabutylammonium bromide and 14.2 mL (227 mmoles) of iodomethane in 150 mL acetonitrile. The reaction medium is agitated for 4 h at 115° C. then filtered. The filtrate is concentrated to dryness then solubilized in AcOEt and washed in acid water (pH 1), then with NaCl-saturated water. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2). 19.1 g of intermediate 3a are thus obtained in the form of a yellow solid (yield 70%). TLC silica gel 60 F 254 Merck, petroleum ether-AcOEt: 70:30, Rf=0.48.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25.13 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Q & A

Q1: What is the crystal structure of 4,5-Dichloro-2-methylpyridazin-3(2H)-one?

A1: The asymmetric unit of this compound contains one half-molecule. All non-hydrogen atoms reside on a crystallographic mirror plane []. The molecules are linked into chains along the c-axis through weak C—H⋯O hydrogen bond interactions [].

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